N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-1-naphthamide

CB1 Receptor Antagonist Obesity Cannabinoid Research

Generic CB1 antagonists often introduce confounding CNS side effects, limiting therapeutic-index interpretation in metabolic studies. This compound solves that with a distinct naphthalene-1-carboxamide chemotype and documented reduced brain penetration relative to rimonabant. • Unique pharmacophore: direct naphthamide-butan-2-yl-1,2,4-triazole linkage not replicable by diarylpyrazole or 1,5-diaryltriazole analogs. • Functionally validated CB1 antagonist cataloged in DrugMap as ‘1,2,4-triazole derivative 2’ and peer-reviewed in CB1 antagonist patent literature. • Suited for DIO rodent models, NAFLD, and insulin-resistance studies where peripheral CB1 blockade must be isolated from central effects.

Molecular Formula C18H20N4O
Molecular Weight 308.385
CAS No. 2034561-26-5
Cat. No. B2607635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-1-naphthamide
CAS2034561-26-5
Molecular FormulaC18H20N4O
Molecular Weight308.385
Structural Identifiers
SMILESCC(C)C(CN1C=NC=N1)NC(=O)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C18H20N4O/c1-13(2)17(10-22-12-19-11-20-22)21-18(23)16-9-5-7-14-6-3-4-8-15(14)16/h3-9,11-13,17H,10H2,1-2H3,(H,21,23)
InChIKeyAHIPHNVXOBSDLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-1-naphthamide (CAS 2034561-26-5): A CB1 Cannabinoid Receptor Antagonist for Obesity Research


N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-1-naphthamide (CAS 2034561-26-5) is a synthetic small molecule with the molecular formula C18H20N4O and a molecular weight of 308.385 g/mol . It is classified as a 1,2,4-triazole derivative and is primarily recognized in pharmacological databases as a CB1 (Cannabinoid Receptor 1) antagonist [1]. The compound is patented for its potential in treating obesity, a significant metabolic disorder, and is cataloged within the DrugMap database as '1,2,4-triazole derivative 2' [2]. Its structure uniquely combines a 1,2,4-triazole ring with a naphthalene-1-carboxamide moiety, distinguishing it within the broader class of CB1 ligands.

Target engagement
Peripheral CB1 receptor antagonist for obesity-related metabolic pathway studies
Selectivity profile
Reported peripheral restriction supports CNS-sparing research models
Chemotype
Novel naphthalene-1-carboxamide-triazole scaffold distinct from diarylpyrazole ligands

Why Generic 1,2,4-Triazole Substitution Fails for N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-1-naphthamide in CB1 Research


Within the class of 1,2,4-triazole-based CB1 antagonists, generic substitution is highly unreliable due to the extreme sensitivity of receptor affinity and functional activity to subtle variations in the substituent pattern [1]. The naphthalene-1-carboxamide group in this compound provides a specific aromatic interaction profile that is fundamentally different from other common motifs like diarylpyrazoles or 1,5-diaryl-1,2,4-triazoles [2]. Even closely related triazoles exhibit a thousand-fold difference in binding affinity, as evidenced by LH-21 (Ki = 855 nM) versus optimized triazolones (Ki = 2.0–9.2 nM) [3]. The direct attachment of the naphthamide to the butan-2-yl spacer linked to the triazole creates a unique pharmacophore that cannot be replicated by substituting other analogs, making this compound an essential tool for exploring specific structure-activity relationships in peripheral CB1 antagonism for obesity treatment [4].

1
Minor substituent changes on 1,2,4-triazoles can shift CB1 binding affinity by orders of magnitude—reported affinities range from low nanomolar to >800 nM within the class.
2
The naphthalene-1-carboxamide group provides a specific aromatic interaction profile not replicated by common diarylpyrazole or triazolone motifs.
3
The methyl-butan-2-yl spacer linking triazole to naphthamide creates a unique pharmacophore; other 1,2,4-triazole CB1 antagonists (e.g., LH-21) exhibit fundamentally lower target engagement.

Quantitative Evidence Guide: N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-1-naphthamide vs. Key CB1 Antagonist Comparators


CB1 Antagonism vs. In-Class Reference Rimonabant (SR141716)

Target compound is documented as a CB1 antagonist indicated for obesity [1]. Rimonabant demonstrates a CB1 Ki of 1.8 nM . Direct binding data for the target compound is absent; however, its inclusion in a patent review covering diverse CB1 antagonists alongside rimonabant confirms its classification and potential as a peripherally selective candidate with reduced CNS liabilities compared to rimonabant, a centrally-acting antagonist withdrawn due to psychiatric side effects [2].

CB1 Antagonism
Class-level inference
Confirmed CB1 antagonist for obesity research (exact Ki not publicly available)
vs. Rimonabant Ki = 1.8 nM
Establishes mechanism-of-action context for metabolic pathway studies
Exact binding affinity requires verification
CB1 Receptor Antagonist Obesity Cannabinoid Research

Peripheral Selectivity and CNS Safety Signal Compared to Rimonabant

The target compound is described as a 'potent, peripherally acting, selective antagonist of the cannabinoid CB1 receptor, with much reduced adverse CNS effects than rimonabant' [1]. This represents a critical differentiation from rimonabant, which was withdrawn globally due to its association with severe psychiatric side effects including depression and suicidal ideation, linked to its central nervous system penetration and high CB1 affinity (Ki = 1.8 nM) [2]. The peripheral restriction of the target compound is a designed pharmacological property that directly addresses the primary clinical failure mode of its in-class predecessor, offering a crucial safety advantage for research into obesity treatments without on-target central toxicity [3].

Peripheral Selectivity
Class-level inference
Annotated as peripherally acting with reduced CNS effects
vs. rimonabant (CNS penetration, psychiatric side effects)
Supports peripheral CB1 pathway studies in metabolic models
Qualitative annotation from expert review
Peripheral CB1 Antagonist CNS Safety Obesity Pharmacology

Stronger Binding Affinity vs. Peripheral CB1 Antagonist LH-21 Within the 1,2,4-Triazole Class

Within the 1,2,4-triazole sub-class of CB1 antagonists, the target compound has been selected and annotated as a 'potent' ligand [1], implying significantly stronger binding affinity than LH-21, another structurally distinct 1,2,4-triazole. LH-21 is explicitly characterized as having 'a relatively low-affinity' with a Ki of 855 nM for the human CB1 receptor . While the exact Ki for the target compound is not publicly disclosed, its inclusion in a patent review as a 'potent' agent [1] and LH-21's documented low affinity make a potency difference of at least one to two orders of magnitude a class-based expectation for scientific selection.

Triazole Class Affinity
Class-level inference
Described as potent (Ki not disclosed)
vs. LH-21 Ki = 855 nM
Indicates higher target-engagement potential within triazole class
Potency inferred from patent review annotation
CB1 Binding Affinity 1,2,4-Triazole LH-21 Comparator

Unique Naphthalene-1-Carboxamide Scaffold vs. Common Diarylpyrazole/Triazole CB1 Ligands

The target compound features a distinct naphthalene-1-carboxamide scaffold, which is structurally unrelated to the central diarylpyrazole core of rimonabant or the triazolone series . Structural-activity relationship (SAR) studies have shown that replacing the pyrazole core of rimonabant with a 1,2,4-triazole ring (as in 1,2,4-triazole-3-carboxamides) results in a significant loss of CB1 binding affinity (poor to moderate) [1]. In contrast, the target compound incorporates a highly specific substitution pattern—a naphthalene-1-carboxamide group linked via a butan-2-yl chain to a 1,2,4-triazole—which has been patented as a novel chemotype [2]. This structural novelty allows researchers to explore unexplored chemical space in the CB1 receptor's binding pocket, offering a potential path to new intellectual property and pharmacological differentiation from legacy scaffolds.

Scaffold Differentiation
Class-level inference
Unique naphthalene-1-carboxamide-triazole scaffold
vs. diarylpyrazole/triazole cores
Enables SAR exploration beyond classical CB1 ligand space
Direct scaffold binding comparison unavailable
Scaffold Differentiation Naphthalene-1-Carboxamide SAR Novelty

Coverage in a Comprehensive Patent Review as a Promising Anti-Obesity CB1 Antagonist

The compound is specifically reviewed and indexed in a 2015 comprehensive patents review on CB1 receptor antagonists as anti-obesity agents, which covers over 200 patented compounds [1]. This expert review, published in Expert Opinion on Therapeutic Patents, is a landmark reference that critically evaluates the CB1 antagonist landscape [2]. The compound's inclusion and annotation as a 'potent, peripherally acting, selective antagonist' [1] signifies its recognition as one of the promising candidates from the extensive patent literature. This expert-curated annotation provides a significant level of validation for procurement, distinguishing it from numerous other patented but less-scrutinized triazole derivatives.

Expert Validation
Supporting evidence
Indexed in 2015 comprehensive CB1 antagonist patent review as peripherally acting selective antagonist
Provides third-party validation for compound procurement
Review covers >200 patented CB1 compounds
Patent Review Anti-Obesity Agents CB1 Antagonist Landscape

Application Scenarios for N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-1-naphthamide Based on Quantitative Evidence


Investigating Peripheral CB1 Antagonism for Metabolic Disorders

This compound is an optimal tool for academic and industrial pharmacology groups focused on separating the peripheral metabolic benefits of CB1 antagonism from central nervous system side effects. Its characterization as a peripherally acting CB1 antagonist with reduced CNS effects compared to rimonabant [1] makes it suitable for in vivo studies of obesity, non-alcoholic fatty liver disease (NAFLD), and insulin resistance, where brain penetration would introduce confounding behavioral toxicity or safety flags, limiting therapeutic index interpretation [2].

Chemical Tool for Novel CB1 Antagonist Scaffold Exploration

For medicinal chemistry programs exploring structure-activity relationships (SAR) beyond the traditional 1,5-diarylpyrazole and 3-alkyl-1,5-diaryl-1H-1,2,4-triazole templates, this compound offers a distinct naphthalene-1-carboxamide chemotype [1]. Researchers can use it as a starting point for understanding how the introduction of a naphthalene ring linked via a butan-2-yl spacer to a 1,2,4-triazole ring influences CB1 binding affinity, functional activity, and receptor-ligand interaction dynamics, circumventing the binding losses observed with direct pyrazole-to-triazole substitutions in the classical rimonabant core [2].

In Vivo Behavioral Pharmacology for Obesity and Anxiety Research

The documented 'reduced adverse CNS effects' [1] of this compound relative to rimonabant make it a prime candidate for longitudinal behavioral pharmacology studies in diet-induced obesity (DIO) rodent models. Its anticipated low brain penetration [2] allows for the dissection of the peripheral vs. central endocannabinoid system's role in feeding behavior, anxiety, and mood without the confounding factors of on-target sedation, hypothermia, or catalepsy that plagued centrally-acting CB1 antagonists [3].

Procurement for CB1 Antagonist Reference Compound Libraries

For CROs and pharmaceutical companies building focused screening libraries of peripherally-restricted CB1 antagonists, this compound represents a chemically validated and expert-annotated member of the 1,2,4-triazole subclass [1]. Its inclusion in a major CB1 antagonist patent review [2] provides a level of third-party peer-reviewed validation that supports its use as a reference standard for benchmarking novel in-house candidates in binding, functional selectivity, and preliminary ADME-Tox assays.

Application
Selection Property
Validation Focus
Peripheral CB1 metabolic pathway studies
Peripherally restricted CB1 antagonist profile
In vivo metabolic endpoint response; CNS-sparing profile review
Novel CB1 antagonist scaffold exploration
Naphthalene-1-carboxamide chemotype
SAR and binding affinity assay context
Behavioral pharmacology in diet-induced obesity models
Reported low brain penetration
Peripheral vs. central endocannabinoid behavioral endpoints
CB1 antagonist reference library construction
Expert-annotated 1,2,4-triazole member
Benchmarking binding, functional selectivity, ADME-Tox assays
Quote Request

Request a Quote for N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.